molecular formula C12H19ClN2O B1394661 2-Amino-N-benzyl-3-methylbutanamide hydrochloride CAS No. 1236262-50-2

2-Amino-N-benzyl-3-methylbutanamide hydrochloride

Cat. No. B1394661
M. Wt: 242.74 g/mol
InChI Key: BIOKZEZGHHOPMR-UHFFFAOYSA-N
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Description

“2-Amino-N-benzyl-3-methylbutanamide hydrochloride” is a chemical compound with the molecular formula C12H19ClN2O . It is structurally related to functionalized amino acids (FAAs) but differs by the absence of the terminal N-acetyl group .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenyl magnesium bromide with the Weinreb amide of N-Boc-Lvaline in THF . The crude product is then purified by silica gel column chromatography .


Molecular Structure Analysis

The molecular structure of “2-Amino-N-benzyl-3-methylbutanamide hydrochloride” is characterized by a hydrocarbon moiety at the C (2)-carbon . The structure-activity relationships (SARs) of this compound and FAAs diverge at the terminal amide site .


Chemical Reactions Analysis

The anticonvulsant activities of this compound are sensitive to substituents at the 4’-N’-benzylamide site . Electron-withdrawing groups retain activity, while electron-donating groups lead to a loss of activity .

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

2-Amino-N-benzyl-3-methylbutanamide hydrochloride has been studied for its anticonvulsant activities, which are sensitive to substituents at the 4'-N'-benzylamide site. It's been found that electron-withdrawing groups retain activity, while electron-donating groups lead to a loss of activity. Notably, incorporating certain groups can improve the anticonvulsant activity, surpassing that of conventional treatments like phenytoin (King et al., 2011).

Structural Parameters Influencing Anticonvulsant Activity

Further research into the structural aspects of 2-Amino-N-benzyl-3-methylbutanamide hydrochloride revealed that its anticonvulsant efficacy is associated with a hydrocarbon moiety at the C(2)-carbon. These findings suggest that the compound and its derivatives function through different mechanisms compared to other similar classes (King et al., 2011).

Application in Radiopharmaceuticals

This compound has been used as a matrix metalloproteinase inhibitor in radiopharmaceuticals. Specifically, it's been applied in the synthesis of radiolabeled inhibitors for PET studies, indicating its potential in diagnostic imaging and therapeutic monitoring (Wagner et al., 2011).

Antimicrobial Properties

Some derivatives of 2-Amino-N-benzyl-3-methylbutanamide hydrochloride have shown antimicrobial activities. For example, certain carbamoyl-containing derivatives demonstrated notable effectiveness against various pathogenic microbes, highlighting its potential in developing new antimicrobial agents (Tlekhusezh et al., 1999).

Potential in Cancer Research

The compound's derivatives have been explored in cancer research, particularly as inhibitors in the study of protease complexes related to viruses like Zika. This suggests its potential utility in the development of antiviral therapies and cancer treatment strategies (Singh et al., 2017).

Future Directions

Future research could focus on further defining the structure-activity relationships of this compound and its analogues . This could potentially lead to the development of more potent anticonvulsant agents .

properties

IUPAC Name

2-amino-N-benzyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOKZEZGHHOPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-benzyl-3-methylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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